7-(Aminomethyl)-1-benzofuran-4-OL
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Overview
Description
7-(Aminomethyl)-1-benzofuran-4-OL: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of an aminomethyl group at the 7th position and a hydroxyl group at the 4th position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)-1-benzofuran-4-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a benzofuran derivative, the introduction of an aminomethyl group can be achieved through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran-4-one derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.
Scientific Research Applications
Chemistry: In chemistry, 7-(Aminomethyl)-1-benzofuran-4-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases, such as neurological disorders and cancers.
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-1-benzofuran-4-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzofuran ring provides a rigid scaffold for binding. The hydroxyl group can participate in additional hydrogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
7-(Aminomethyl)-1-benzofuran-4-OL: shares structural similarities with other benzofuran derivatives, such as 7-(Hydroxymethyl)-1-benzofuran-4-OL and 7-(Methoxymethyl)-1-benzofuran-4-OL.
Comparison: Compared to these similar compounds, this compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group at the 4th position also contributes to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C9H9NO2 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-(aminomethyl)-1-benzofuran-4-ol |
InChI |
InChI=1S/C9H9NO2/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-4,11H,5,10H2 |
InChI Key |
GXJKZWCAONAROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1CN)O |
Origin of Product |
United States |
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